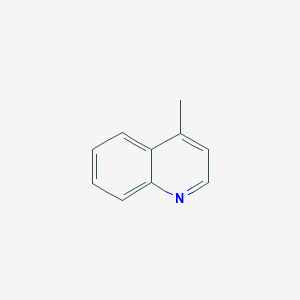

4-METHYLQUINOLINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol, ether, and acetone.

Miscible with alcohol and benzene

Soluble in mineral acid; insoluble in alkali

In water, 783 mg/liter @ 25 °C

Soluble in benzene and ether; Slightly soluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Antioxidant Activity Enhancement in Callus Cultures

Scientific Field:

Plant Biotechnology and Medicinal Plant Research

Summary:

Conclusion:

These findings are valuable for scaling up callus cultures of L. sativum for commercial lepidine production, given its unique pharmaceutical properties .

Anticancer Properties

Scientific Field:

Cancer Research and Natural Product Studies

Summary:

Lepidium sativum: (garden cress) has been widely used for its therapeutic applications, including anticancer effects. Natural glucosinolates found in garden cress may contribute to its chemoprotective properties .

4-Methylquinoline, also known as Lepidine, is a heterocyclic aromatic organic compound with the molecular formula and a molecular weight of approximately 143.19 g/mol . This compound features a quinoline structure with a methyl group attached at the 4-position, which influences its chemical properties and reactivity. The compound is characterized by its pale yellow liquid form and has been utilized in various chemical applications, including the synthesis of dyes and pharmaceuticals .

4-Methylquinoline exhibits a range of biological activities. It has been identified as a mutagen, indicating potential genotoxic effects . Moreover, compounds derived from 4-methylquinoline have shown anti-inflammatory properties and have been investigated for their role in various biological pathways, making them of interest in medicinal chemistry .

Several methods exist for synthesizing 4-methylquinoline:

- Vapor-Phase Synthesis: This method involves the reaction of acetaldehyde and aniline over BEA zeolite catalysts, yielding both 2-methylquinoline and 4-methylquinoline .

- Oxidative Methods: The chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes can be performed using hypervalent iodine(III) reagents .

- Condensation Reactions: The compound can also be synthesized via condensation reactions involving substituted amines and aldehydes under acidic conditions.

4-Methylquinoline has diverse applications across various fields:

- Dye Production: It is used in synthesizing specific dyes due to its stable aromatic structure.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses owing to their biological activities.

- Chemical Intermediates: It serves as an intermediate in organic synthesis for various chemical compounds.

Interaction studies involving 4-methylquinoline have highlighted its reactivity with different reagents. For instance, the compound's ability to form derivatives with alcohols suggests it can participate in nucleophilic substitution reactions. Furthermore, its mutagenic properties necessitate investigations into its interactions with DNA and cellular components to understand its biological implications better .

Several compounds share structural similarities with 4-methylquinoline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Quinoline | C9H7N | Parent compound without methyl substitution; used extensively in organic synthesis. |

| 2-Methylquinoline | C10H9N | Methyl group at the 2-position; exhibits different reactivity patterns compared to 4-methylquinoline. |

| 8-Methylquinoline | C10H9N | Methyl group at the 8-position; known for its use as a chelating agent in coordination chemistry. |

| Quinaldine | C10H9N | Isomer with methyl at the 2-position; used as a solvent and reagent in organic synthesis. |

The unique positioning of the methyl group in 4-methylquinoline influences its chemical behavior significantly compared to these similar compounds, particularly regarding its reactivity and biological activity.

Physical Description

Color/Form

XLogP3

Boiling Point

261-263 °C

Density

1.060-1.066

LogP

log Kow = 2.61

Odor

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 234 of 277 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 43 of 277 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.4X10-3 mm Hg @ 20 °C /Extrapolated/

Pictograms

Irritant

Other CAS

3007-43-0